molecular formula C15H14N4O2S2 B2364216 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide CAS No. 2380180-01-6

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide

Cat. No.: B2364216
CAS No.: 2380180-01-6
M. Wt: 346.42
InChI Key: UCMDMEHOPVAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of thienopyrimidines. . The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, with catalysts such as calcium chloride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization from ethyl acetate-methanol mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzenesulfonamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its azetidine ring and benzenesulfonamide group differentiate it from other thienopyrimidine derivatives, potentially leading to unique reactivity and biological activity .

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,12-4-2-1-3-5-12)18-11-8-19(9-11)15-14-13(6-7-22-14)16-10-17-15/h1-7,10-11,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMDMEHOPVAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.